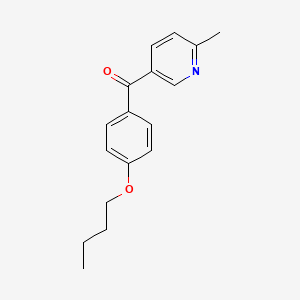
3-Bromo-5-chloro-N-isopropyl-benzamide
Übersicht
Beschreibung
“3-Bromo-5-chloro-N-isopropyl-benzamide” is a chemical compound with the molecular formula C10H11BrClNO . It is a derivative of benzamide, which is an organic compound consisting of a benzene ring substituted with an amide functional group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom, a chlorine atom, and an isopropyl benzamide group . The average mass of the molecule is 242.112 Da and the monoisotopic mass is 241.010223 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be influenced by the presence of the bromine and chlorine atoms, which are electron-withdrawing groups, and the isopropyl benzamide group, which is an electron-donating group . These groups could affect the reactivity of the benzene ring and direct further substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a boiling point of 335.1±25.0 °C at 760 mmHg, and a flash point of 156.4±23.2 °C . It also has a molar refractivity of 56.8±0.3 cm3 and a polar surface area of 29 Å2 .Wissenschaftliche Forschungsanwendungen
Intermolecular Interactions and Structural Analysis
Research by Saeed et al. (2020) on antipyrine-like derivatives, including 2-bromo and 2-chloro benzamide compounds, provides insights into their structural properties through X-ray characterization, Hirshfeld surface analysis, and DFT calculations. These compounds exhibit significant intermolecular interactions, primarily stabilized by hydrogen bonds and π-interactions, which could imply potential applications in the design of molecular assemblies or materials with specific interaction patterns Saeed et al., 2020.
Catalytic and Photophysical Properties
Kozlov et al. (2008) explored cyclopalladated complexes of benzamide derivatives, demonstrating their high catalytic activity in Suzuki cross-coupling reactions and luminescence properties. These findings suggest applications in catalysis and the development of new materials for optical devices or sensors Kozlov et al., 2008.
Antitumor Activity
A study on synthetic benzamide derivatives, including MS-27-275, highlighted their marked in vivo antitumor activity against human tumors. This compound inhibits histone deacetylase (HDA), suggesting a mechanism that could be exploited for developing new anticancer strategies Saito et al., 1999.
Environmental Applications
Torimoto et al. (1996) investigated the photocatalytic degradation of propyzamide, a compound structurally related to 3-Bromo-5-chloro-N-isopropyl-benzamide, using TiO2-loaded adsorbent supports. This study points to environmental applications, particularly in the degradation of hazardous substances Torimoto et al., 1996.
Antiproliferative and Apoptotic Effects
Saleh et al. (2014) synthesized pyridone-annelated isoindigos showing strong antiproliferative activities against human tumor cell lines, suggesting potential use as anticancer agents. These compounds, related to benzamide derivatives, indicate the therapeutic applications of such molecules in oncology Saleh et al., 2014.
Supramolecular Chemistry and Material Science
Cantekin, de Greef, and Palmans (2012) reviewed the importance of benzene-1,3,5-tricarboxamides (BTAs), including derivatives similar to this compound, in supramolecular chemistry and their applications ranging from nanotechnology to polymer processing. The self-assembly and multivalent nature of BTAs underpin their versatile use in creating structured materials Cantekin et al., 2012.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXHKSAQHBNIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


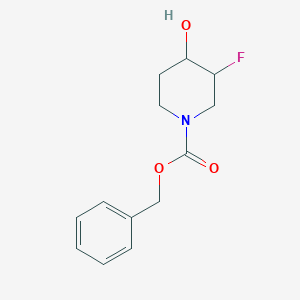
![8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1532430.png)
![5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532431.png)
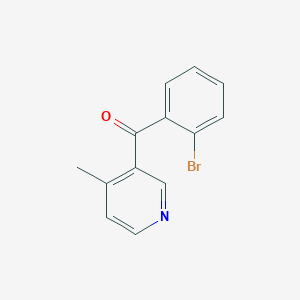
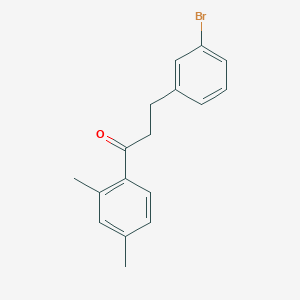

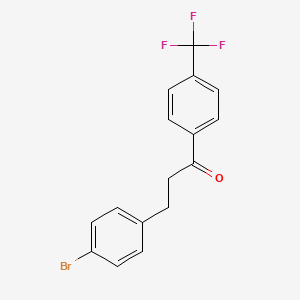
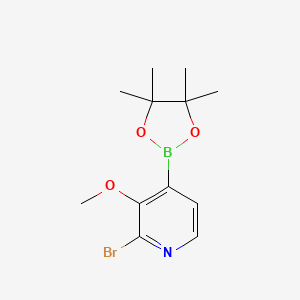
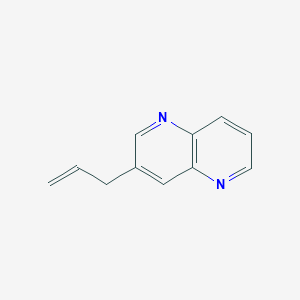
![5-Bromo-6'-methyl-[2,2']bipyridinyl](/img/structure/B1532443.png)


![4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1532449.png)
